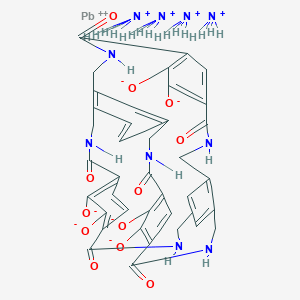
cis-8,11,14-Eicosatrienoic acid methyl ester
Descripción general
Descripción
Cis-8,11,14-Eicosatrienoic Acid Methyl Ester is the methyl ester derivative of cis-8,11,14-Eicosatrienoic Acid . It is a fatty acid with selective tumoricidal activity .
Synthesis Analysis
The synthesis of cis-8,11,14-Eicosatrienoic acid methyl ester can be achieved by treating pentadecanoate with methanol and sulfur trioxide gas. The process converts pentadecanoate into a mixture of methyl myristate and methyl palmitate which are then reacted with formaldehyde to produce cis-8,11,14-eicosatrienoic acid methyl ester .Molecular Structure Analysis
The molecular formula of cis-8,11,14-Eicosatrienoic acid methyl ester is C21H36O2 . The structure is also available as a 2d Mol file .Chemical Reactions Analysis
The analysis of Fatty Acid Methyl Esters (FAMEs), derived from food, is a very important food characterization procedure. These esters are normally analyzed on columns coated with polar stationary phases, such as polyethylene glycols or cyanopropyl silicones, allowing separation of fatty acids according to their carbon number, the degree of unsaturation, the cis-trans configuration, and the location of the double bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of cis-8,11,14-Eicosatrienoic acid methyl ester are as follows: It is a liquid at room temperature . The molecular weight is 320.51 . The storage temperature is −20°C .Aplicaciones Científicas De Investigación
Analytical Reference Standard
“Cis-8,11,14-Eicosatrienoic acid methyl ester” can be used as an analytical reference standard for the determination of the analyte in plant species and biological matrices by chromatography-based techniques .
Inflammation and Chronic Diseases
“Dihomo-γ-Linolenic Acid (DGLA)” has emerged as a significant molecule differentiating healthy and inflamed tissues. Its position at a pivotal point of metabolic pathways leading to anti-inflammatory derivatives or via arachidonic acid (ARA) to pro-inflammatory lipid mediators makes this n-6 polyunsaturated fatty acid (PUFA) an intriguing research subject . The balance of ARA to DGLA is probably a critical factor affecting inflammatory processes in the body .
Obesity-Associated Disorders
DGLA and related n-6 PUFAs have potential roles in inflammatory conditions, such as obesity-associated disorders .
Rheumatoid Arthritis
DGLA may play a role in conditions like rheumatoid arthritis .
Atopic Dermatitis and Asthma
DGLA could have potential applications in the treatment of atopic dermatitis and asthma .
Cancers
DGLA may have a role in the prevention and treatment of certain types of cancers .
Diseases of the Gastrointestinal Tract
DGLA could potentially be used in the treatment of diseases of the gastrointestinal tract .
Cardiovascular Health
Low levels of DGLA in serum have been related to poor outcome in myocardial infarction (MI) patients . Therefore, DGLA could potentially be used as a biomarker for cardiovascular health.
Mecanismo De Acción
Target of Action
It is known that eicosanoids, a diverse family of signaling molecules, are produced by oxygenation of polyunsaturated eicosatetraenoic acids .
Mode of Action
It is known that eicosanoids, which are produced by oxygenation of polyunsaturated eicosatetraenoic acids, play a significant role in inducing an inflammatory immune response .
Biochemical Pathways
It is known that eicosanoids, which are produced by oxygenation of polyunsaturated eicosatetraenoic acids, are involved in various biochemical pathways, particularly those related to immune response .
Action Environment
MDGLA is unstable to oxygen and direct sunlight, therefore, extreme care should be taken in handling this product . It is also known that the compound is relatively stable under normal conditions, but it may decompose under high temperature or in the presence of strong oxidizing agents .
Safety and Hazards
Propiedades
IUPAC Name |
methyl (8Z,11Z,14Z)-icosa-8,11,14-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14H,3-6,9,12,15-20H2,1-2H3/b8-7-,11-10-,14-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHATYOWJCAQINT-JPFHKJGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334008 | |
| Record name | Methyl dihomo-gamma-linolenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-8,11,14-Eicosatrienoic acid methyl ester | |
CAS RN |
21061-10-9 | |
| Record name | Methyl dihomo-gamma-linolenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021061109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl dihomo-gamma-linolenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL DIHOMO-.GAMMA.-LINOLENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQD3YK782Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of identifying cis-8,11,14-Eicosatrienoic acid methyl ester in biofuel research?
A: The presence of cis-8,11,14-Eicosatrienoic acid methyl ester (C20:3n3) was observed in a study exploring the direct conversion of sugarcane bagasse into oil using microbial cultures []. This compound was specifically detected in a system where bagasse was inoculated with Trichoderma reesei and Rhodosporidium toruloides and subsequently subjected to direct methanolysis []. While the detection was considered tentative due to sample dilution, its presence suggests the potential for R. toruloides to produce this specific FAME. This is significant as it provides insight into the FAME profile generated through this specific bioconversion process, contributing to a deeper understanding of the potential of different microbial systems for biofuel production.
Q2: What challenges were encountered in analyzing the FAME profile, and how might they be addressed in future research?
A: The research highlighted the challenge of sample dilution in accurately analyzing the FAME profile []. The low concentration of FAMEs made it difficult to confidently identify and quantify individual components. To overcome this limitation, future research could explore methods for concentrating the extracted FAMEs, such as solid-phase extraction or liquid-liquid extraction techniques. Additionally, employing more sensitive analytical techniques like gas chromatography coupled with mass spectrometry (GC-MS) could provide more accurate identification and quantification, even at low concentrations. This would allow for a more comprehensive understanding of the FAME composition and contribute to optimizing the biofuel production process.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B153912.png)


